An In-depth Technical Guide to the Physical and Chemical Properties of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine
An In-depth Technical Guide to the Physical and Chemical Properties of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine, a chiral piperidine derivative, presents a unique scaffold for medicinal chemistry and drug discovery. The piperidine moiety is a well-established "privileged scaffold" in pharmaceutical development, known for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It delves into its structural features, predicted physicochemical parameters, and expected chemical reactivity. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis and characterization, offering a foundational resource for researchers engaged in its study and application.
Introduction and Structural Elucidation
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine, with the CAS number 1704978-27-7, is a substituted piperidine featuring three distinct amine functionalities: a tertiary amine within the piperidine ring, a primary amine on the ethyl side chain, and a tertiary dimethylamino group at the 3-position of the piperidine ring. The "(R)" designation indicates a specific stereochemistry at the chiral center at the 3-position of the piperidine ring. This defined stereochemistry is crucial for specific interactions with biological targets.
The molecule's structure combines the rigidity of the piperidine ring with the flexibility of the aminoethyl side chain, offering multiple points for interaction and further functionalization.
Molecular Structure:
Figure 1: 2D structure of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine.
Physicochemical Properties
Direct experimental data for this specific molecule is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties.
Predicted Physical Properties
The physical state of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine is reported as a solid at room temperature.[2] Other physical properties can be estimated based on related structures.
| Property | Predicted/Known Value | Rationale/Analogous Compound |
| Molecular Formula | C₉H₂₁N₃ | - |
| Molecular Weight | 171.29 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available | Expected to be a low to moderate melting solid. |
| Boiling Point | > 200 °C (estimated) | Analogous diamines like 1-(2-Aminoethyl)piperidine have a boiling point of 186 °C. The increased molecular weight and potential for hydrogen bonding would likely elevate the boiling point.[3] |
| Solubility | pH-dependent | The presence of multiple amine groups suggests high solubility in acidic aqueous solutions due to salt formation. Solubility in non-polar organic solvents is expected to be limited.[4] |
Predicted Chemical Properties
pKa (Acid Dissociation Constant): The molecule possesses three basic nitrogen atoms, each with a distinct pKa value. The pKa is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.[5][6]
-
Piperidine Ring Nitrogen (Tertiary Amine): Tertiary amines in similar ring systems typically have pKa values in the range of 9-11.[4]
-
Primary Amine (Side Chain): Primary alkylamines generally exhibit pKa values around 10-11.
-
Dimethylamino Group (Tertiary Amine): The pKa of this group will be influenced by the stereochemistry and electronic environment of the piperidine ring.
LogP (Octanol-Water Partition Coefficient): The LogP value is a measure of a compound's lipophilicity. While the alkyl groups contribute to lipophilicity, the multiple amine groups enhance hydrophilicity. The predicted LogP will likely be low, indicating a more hydrophilic character, particularly at physiological pH where the amines will be protonated.[7]
Synthesis and Experimental Protocols
A plausible synthetic route for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine would involve the N-alkylation of a chiral (R)-N,N-dimethylpiperidin-3-amine precursor. The synthesis of such precursors often starts from readily available chiral building blocks.[8][9]
Proposed Synthetic Pathway
"Start" [label="(R)-3-Aminopiperidine derivative"]; "Step1" [label="Dimethylation"]; "Step2" [label="N-Alkylation with protected aminoethyl group"]; "Step3" [label="Deprotection"]; "Product" [label="[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine"];
"Start" -> "Step1" [label="e.g., Eschweiler-Clarke reaction"]; "Step1" -> "Step2" [label="e.g., with 2-bromoethylamine hydrobromide and base"]; "Step2" -> "Step3" [label="e.g., acid or hydrogenation"]; "Step3" -> "Product"; }
Figure 2: Proposed synthetic workflow.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (R)-N,N-dimethylpiperidin-3-amine
This step can be achieved via reductive amination of (R)-3-aminopiperidine with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through the Eschweiler-Clarke reaction.
-
To a solution of (R)-3-aminopiperidine dihydrochloride (1 eq.) in methanol, add formaldehyde (37% in water, 2.5 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (3 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Step 2: N-Alkylation to introduce the aminoethyl side chain
-
Dissolve (R)-N,N-dimethylpiperidin-3-amine (1 eq.) in a suitable solvent such as acetonitrile.
-
Add a base, for instance, potassium carbonate (2 eq.), and N-(2-bromoethyl)phthalimide (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the primary amine
-
Dissolve the product from Step 2 in ethanol.
-
Add hydrazine monohydrate (5 eq.) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any remaining impurities.
-
Basify the aqueous layer with sodium hydroxide and extract the final product with dichloromethane.
-
Dry the organic layer and concentrate to yield [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine.
Chemical Reactivity and Stability
The chemical reactivity of this molecule is primarily dictated by the nucleophilicity of its three amine groups.
-
N-Alkylation and N-Acylation: The primary amine on the side chain is the most likely site for initial reaction under many conditions due to less steric hindrance. The piperidine nitrogen can also undergo these reactions.
-
Salt Formation: All three nitrogen atoms can be protonated to form salts with acids. The dihydrochloride or trihydrochloride salts are expected to be crystalline solids with higher water solubility.[10][11]
-
Stability: Piperidine derivatives are generally stable under normal conditions.[1] However, like many amines, they can be sensitive to oxidation and should be stored under an inert atmosphere. Thermal stability is generally good, but decomposition can occur at elevated temperatures.[12][13]
Spectroscopic Characterization
Standard spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons. Key signals would include:
-
A singlet for the six protons of the dimethylamino group.
-
Multiplets for the protons on the piperidine ring and the ethyl side chain.
-
A broad singlet for the primary amine protons, which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present.
-
N-H Stretching: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretching: Absorptions around 2800-3000 cm⁻¹.
-
N-H Bending: A peak around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 172.18.
Conclusion
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine is a chiral building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its predicted physical and chemical properties, a plausible synthetic route with experimental protocols, and an outline for its characterization. The information presented herein serves as a valuable resource for scientists and researchers, facilitating further investigation and application of this promising molecule in drug discovery and development.
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